1-(4-Methoxyphenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea
Overview
Description
1-(4-Methoxyphenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea is an organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea typically involves the reaction of 4-methoxyaniline with thiocarbohydrazide under acidic conditions to form the thiadiazole ring. This intermediate is then reacted with phenyl isothiocyanate to introduce the phenylsulfanyl group, followed by the addition of urea to complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group results in an amine .
Scientific Research Applications
1-(4-Methoxyphenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Agriculture: It is explored for its use as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-(3-Methoxyphenyl)-2-({4-Phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Uniqueness
1-(4-Methoxyphenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-23-13-9-7-12(8-10-13)18-16(22)19-17-21-20-15(25-17)11-24-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,18,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHZVIBCLFXEND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CSC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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